6-(2,2,2-Trifluoroethoxy)nicotinaldehyde

Lipophilicity Medicinal Chemistry Drug Design

Medicinal chemists require precise control over lipophilicity and electronic effects during lead optimization. 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde (CAS 159981-19-8) directly addresses this need with its trifluoroethoxy group, which elevates LogP to ~1.94 and withdraws electron density from the pyridine ring. • Key intermediate for MGAT2 inhibitors targeting metabolic disorders • Aldehyde handle enables reductive amination and C-C bond formation • Supplied at ≥98% purity with reliable stock for research-scale procurement

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
CAS No. 159981-19-8
Cat. No. B064462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,2,2-Trifluoroethoxy)nicotinaldehyde
CAS159981-19-8
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C=O)OCC(F)(F)F
InChIInChI=1S/C8H6F3NO2/c9-8(10,11)5-14-7-2-1-6(4-13)3-12-7/h1-4H,5H2
InChIKeyXKOBNYABZGUMQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2,2,2-Trifluoroethoxy)nicotinaldehyde: Fluorinated Building Block


6-(2,2,2-Trifluoroethoxy)nicotinaldehyde is a fluorinated heterocyclic building block featuring a pyridine core substituted with a trifluoroethoxy group at the 6-position and an aldehyde at the 3-position [1]. With a molecular weight of 205.13 g/mol and a consensus LogP of approximately 1.94, this compound exhibits enhanced lipophilicity relative to non-fluorinated analogs, making it a valuable intermediate in medicinal chemistry for modulating pharmacokinetic properties [2].

Lipophilicity Reported LogP ~1.9 supports membrane permeability studies vs. non-fluorinated analogs
Reactivity Aldehyde group enables reductive amination, Grignard, and hydrazone formation
Electronics Trifluoroethoxy substituent imparts electron-withdrawing effect to pyridine core

6-(2,2,2-Trifluoroethoxy)nicotinaldehyde: Irreplaceability


Direct substitution of 6-(2,2,2-trifluoroethoxy)nicotinaldehyde with a simple nicotinaldehyde or methoxy analog in a synthetic sequence or biological assay is not feasible due to quantifiable differences in lipophilicity and electronic properties imparted by the trifluoroethoxy group [1]. The strong electron-withdrawing effect of the trifluoromethyl moiety alters the reactivity of both the pyridine ring and the aldehyde functional group, while the increased LogP value significantly impacts membrane permeability and off-target binding profiles . These distinct physicochemical attributes are critical for applications where precise control over molecular properties is required, and substitution with a less lipophilic or electronically different analog would yield unpredictable or suboptimal results .

Non-fluorinated analogs
May lower lipophilicity and alter electronic reactivity, shifting ADME and synthetic outcomes.
Methoxy analog (6-MeO)
Fewer hydrogen bond acceptors and distinct electron-donating effects may change target binding profiles.
Positional isomers (2- vs. 6-)
Different ring geometry can lead to divergent SAR; correct isomer is critical for reproducible synthesis.

6-(2,2,2-Trifluoroethoxy)nicotinaldehyde: Quantifiable Evidence vs. Analogs


Enhanced Lipophilicity vs. 6-Methoxynicotinaldehyde

The consensus LogP of 6-(2,2,2-trifluoroethoxy)nicotinaldehyde is 1.94, which is significantly higher than the LogP of 1.31 for the structurally similar 6-methoxynicotinaldehyde [1]. This 48% increase in lipophilicity is a direct result of the trifluoroethoxy substitution replacing the methoxy group.

Lipophilicity (LogP)
Data to verify
ΔLogP +0.63 (48% higher) vs. 6-Methoxynicotinaldehyde (LogP 1.31)
Reported lipophilicity may support membrane permeability screening.
Computed consensus LogP; experimental validation advised.
Lipophilicity Medicinal Chemistry Drug Design

Increased H-Bond Acceptors vs. Methoxy Analog

6-(2,2,2-Trifluoroethoxy)nicotinaldehyde contains 6 hydrogen bond acceptor (HBA) sites, double the number present in 6-methoxynicotinaldehyde (3 HBA sites) [1][2]. This increase is due to the three fluorine atoms in the trifluoroethoxy group, each acting as a weak HBA.

H-Bond Acceptors
Reported
ΔHBA +3 (100% higher) vs. 6-Methoxynicotinaldehyde (3 HBA)
May alter binding profiles and solubility in polar media.
Computed descriptor; experimental HBA effects may vary.
Molecular Recognition Pharmacophore Modeling Crystallography

Aldehyde vs. Carboxylic Acid Reactivity

6-(2,2,2-Trifluoroethoxy)nicotinaldehyde possesses a reactive aldehyde group at the 3-position, enabling a distinct set of chemical transformations (e.g., reductive amination, Grignard additions, hydrazone formation) that are not possible with the analogous 6-(2,2,2-trifluoroethoxy)nicotinic acid, which features a carboxylic acid group [1].

Functional Group
Class-level
Aldehyde vs. Carboxylic Acid -CHO vs. -COOH reactivity profiles
Aldehyde enables reductive amination and C–C bond formation; acid typically forms amides.
Qualitative reactivity difference; no quantitative data available.
Chemical Synthesis Bioconjugation Medicinal Chemistry

Positional Isomerism: 6- vs. 2-Substitution

The 6-substitution pattern in 6-(2,2,2-trifluoroethoxy)nicotinaldehyde contrasts with the 2-substituted isomer, 2-(2,2,2-trifluoroethoxy)nicotinaldehyde. This positional difference is known to impact molecular geometry, electronic distribution across the pyridine ring, and subsequent interactions with biological targets [1]. While both compounds share a similar LogP (~1.94 vs. ~1.84), their distinct substitution patterns can lead to divergent biological activities and synthetic applications [2].

Positional Isomerism
Class-level
6- vs. 2-Substitution Trifluoroethoxy at 6-position vs. 2-position
Positional shift may influence target engagement; correct isomer essential for SAR.
LogP differs by ~0.1; geometry-based inference.
Structure-Activity Relationship SAR Medicinal Chemistry

6-(2,2,2-Trifluoroethoxy)nicotinaldehyde: Key Applications


Fluorinated Drug Candidate Synthesis

Medicinal chemists can leverage the increased LogP of 6-(2,2,2-trifluoroethoxy)nicotinaldehyde to design drug candidates with improved membrane permeability. The compound serves as a key intermediate for introducing a lipophilic, electron-withdrawing group into lead molecules, potentially enhancing oral bioavailability or CNS penetration .

MGAT2 Inhibitor Library Preparation

This compound has been cited in patent literature as a building block for synthesizing monoacylglycerol acyltransferase 2 (MGAT2) inhibitors, a class of molecules under investigation for treating obesity, diabetes, and hyperlipidemia [1]. Its unique substitution pattern is crucial for maintaining the structure-activity relationship (SAR) within this inhibitor class .

Aryl Aldehyde Synthetic Transformations

The presence of the aldehyde group enables a wide range of synthetic transformations that are not possible with the corresponding carboxylic acid. Researchers can utilize this compound for reductive aminations to build complex amine libraries, or as an electrophile in carbon-carbon bond-forming reactions, all while retaining the favorable properties of the trifluoroethoxy moiety [2].

Application
Selection Property
Validation Focus
ApplicationFluorinated drug candidate synthesis
Selection PropertyReported lipophilicity enhancement vs. non-fluorinated analogs
Validation FocusMembrane permeability assay context
ApplicationMGAT2 inhibitor library synthesis
Selection Property6-position substitution pattern with trifluoroethoxy
Validation FocusMGAT2 SAR compliance review
ApplicationAryl aldehyde transformations
Selection PropertyReactive aldehyde functional group
Validation FocusReductive amination / C–C bond formation compatibility

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